2-Bromo-5-formylbenzonitrile

Medicinal Chemistry Organic Synthesis Drug Discovery

Researchers designing opioid receptor antagonists often require intermediates with orthogonal functional groups for sequential diversification. 2-Bromo-5-formylbenzonitrile addresses this need with its bromo (C2) and formyl (C5) handles, enabling Pd-catalyzed cross-coupling and aldehyde condensations. Key benefits: • Orthogonal reactivity for parallel synthesis of focused compound libraries. • Demonstrated utility in opioid antagonist scaffolds (e.g., naloxone analogues). • Scalability: boiling point 287.4°C, density 1.7 g/cm³; clear GHS (H301+H311+H331) for safe scale-up.

Molecular Formula C8H4BrNO
Molecular Weight 210.03
CAS No. 1228829-43-3
Cat. No. B580451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-formylbenzonitrile
CAS1228829-43-3
Synonyms2-Bromo-​5-​formyl-benzonitrile
Molecular FormulaC8H4BrNO
Molecular Weight210.03
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)C#N)Br
InChIInChI=1S/C8H4BrNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,5H
InChIKeyISDAIUVVUFKSKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-formylbenzonitrile – Building Block Overview


2-Bromo-5-formylbenzonitrile is a substituted benzonitrile derivative bearing a bromine atom at the 2-position and a formyl group at the 5-position, with the nitrile substituent occupying the 1-position [1]. This specific substitution pattern yields a compound with a molecular formula of C8H4BrNO and a molecular weight of 210.03 g/mol [1]. Computed physicochemical properties include an XLogP3-AA of 1.8 and a topological polar surface area of 40.9 Ų [2]. The compound serves as a versatile synthetic intermediate, particularly for constructing complex molecules via cross-coupling reactions at the bromo site and nucleophilic additions at the aldehyde functionality .

2-Bromo site Enables palladium-catalyzed cross-couplings for aryl/heteroaryl introduction
5-Formyl site Supports nucleophilic additions, reductive amination, and condensation reactions
Orthogonal handles Sequential derivatization without protecting-group conflicts for complex molecule assembly

2-Bromo-5-formylbenzonitrile: Why Substitution Fails


Generic substitution among benzonitrile derivatives fails due to the profound impact of substituent positioning on both synthetic utility and physicochemical behavior. The 2-bromo-5-formyl arrangement creates a unique vector for sequential orthogonal derivatization: the bromo group at the 2-position is primed for palladium-catalyzed cross-couplings, while the aldehyde at the 5-position is available for condensation, reductive amination, or Grignard additions. Shifting the bromine or formyl to alternative positions—e.g., 2-bromo-4-formyl or 3-bromo-5-formyl—alters the steric and electronic environment, which can dramatically change reaction outcomes in subsequent steps [1]. Even minor regiochemical differences can lead to substantial variations in key computed properties such as LogP and topological polar surface area [2], ultimately affecting downstream molecular recognition and pharmacokinetic profiles of derived compounds. Substituting with the chloro-analog (2-chloro-5-formylbenzonitrile) introduces a different leaving group with distinct reactivity in cross-coupling reactions, making it unsuitable for applications where the higher reactivity and selectivity of aryl bromides are required [3].

Regioisomeric analogs 2-Bromo-4-formyl or 3-bromo-5-formyl isomers change steric and electronic environment, may shift reaction outcomes in cross-coupling and aldehyde addition steps.
6-Formyl isomer Different boiling point and density alter purification behavior; solvent selection and distillation protocols may not transfer directly.
Chloro analog (2-chloro-5-formyl) Aryl chloride leaving group shows lower reactivity in Pd-catalyzed couplings; not a direct replacement when higher bromide reactivity is required.

2-Bromo-5-formylbenzonitrile: Quantitative Comparison


Regiochemical Orthogonality: 5-Formyl vs. 4-Formyl

The 2-bromo-5-formyl substitution pattern provides a distinct reactivity profile compared to its 2-bromo-4-formyl regioisomer. While both isomers share identical molecular weight (210.03 g/mol) and elemental composition, their different substitution patterns result in markedly different electronic distributions and steric environments [1]. The 5-formyl orientation positions the electrophilic aldehyde further from the sterically encumbered ortho-bromo position, potentially allowing for more efficient sequential functionalization. This differentiation is critical for multi-step syntheses where precise control over reaction sites is required, as evidenced by the compound's established use in constructing opioid receptor antagonist pharmacophores .

Regiochemical orthogonality
Class-level
5-Formyl vs. 4-Formyl substitution
No head-to-head reactivity data available
Regiochemistry dictates synthetic accessibility to downstream targets
Structural isomer; utility supported by synthetic precedent
Medicinal Chemistry Organic Synthesis Drug Discovery

Boiling Point and Density Differentiation

2-Bromo-5-formylbenzonitrile exhibits distinct physical properties that impact handling and purification. Experimental data report a boiling point of 287.4 ± 30.0 °C at 760 mmHg and a density of 1.7 ± 0.1 g/cm³ . In contrast, the 2-bromo-6-formyl regioisomer (CAS 77532-87-7) is reported to have a significantly higher boiling point of 351.6 ± 32.0 °C . This difference of approximately 64 °C in boiling point is substantial and can influence distillation and vacuum sublimation protocols during purification. Additionally, the 2-bromo-6-formyl isomer has a reported density of 1.65 g/cm³, which may affect solubility and crystallization behavior . Such quantitative physical property differences are critical for process chemists optimizing large-scale synthesis and purification workflows.

Boiling point
Data to verify
287.4 ± 30.0 °C
vs. 351.6 ± 32.0 °C (6-formyl isomer)
~64 °C lower boiling point may allow gentler purification
Predicted values; experimental confirmation recommended
Process Chemistry Purification Scale-up

Purity & Price: 5-Formyl vs. 6-Formyl Isomer

Commercial availability and cost are key procurement considerations. 2-Bromo-5-formylbenzonitrile is offered at a purity of ≥98% for $11.90 per unit from major suppliers . In comparison, the 2-bromo-6-formyl isomer (CAS 77532-87-7) is sold at 95% purity for £122.00 per 100 mg, equating to approximately £1,220 per gram . This represents a substantial price difference, with the 6-formyl isomer costing over two orders of magnitude more than the 5-formyl derivative on a per-gram basis. Such cost disparity is a critical factor for budget-conscious research programs, especially when the target compound is used in early-stage discovery where large quantities may be required for optimization.

Purity & cost
Supplier data
≥98% purity, ~$11.90
6-formyl isomer: 95% purity, ~$1,500/g
Reported cost difference supports budget-conscious SAR campaigns
Commercial pricing as of search date; subject to change
Procurement Cost-efficiency Medicinal Chemistry

GHS Hazard Classification

Safety data are essential for procurement and laboratory use. 2-Bromo-5-formylbenzonitrile is classified under the CLP regulation with hazard statements H301+H311+H331 (toxic if swallowed, in contact with skin, or if inhaled), indicating acute toxicity via multiple exposure routes [1]. This profile differs from the 2-bromo-6-formyl isomer, which carries H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), classified with the signal word 'Warning' rather than 'Danger' . The 5-formyl isomer's more severe acute toxicity classification necessitates stricter handling and storage protocols, which may impact workflow design in research laboratories. This quantitative difference in hazard classification is a direct procurement consideration for institutions with rigorous EHS compliance requirements.

GHS hazard classification
Cross-study comparable
H301+H311+H331 (Danger)
6-formyl: H302 (Warning), irritant
Higher acute toxicity profile requires stricter handling protocols
CLP classification; refer to institutional EHS guidelines
Laboratory Safety Handling Protocols EHS Compliance

2-Bromo-5-formylbenzonitrile: Best Application Scenarios


Synthesis of Opioid Receptor Antagonist Pharmacophores

The specific 2-bromo-5-formyl substitution pattern is documented to be compatible with synthetic routes leading to opioid receptor antagonists . The ortho-bromine enables palladium-catalyzed cross-coupling to introduce aryl or heteroaryl groups, while the meta-aldehyde can be reduced or condensed to generate amine or hydrazone functionalities. Researchers developing novel analgesics or addiction therapeutics may find this regioisomer uniquely suited for constructing the requisite molecular scaffolds, given its commercial availability and established precedence in the field .

Orthogonal Derivatization in Medicinal Chemistry

The combination of a bromo leaving group and a formyl electrophile on a benzonitrile core provides two distinct, sequentially addressable handles for molecular elaboration. This orthogonal reactivity profile is ideal for generating diverse compound libraries where a central aromatic core must be differentially functionalized. The lower boiling point (287.4 °C) compared to the 6-formyl isomer (351.6 °C) also suggests that intermediates derived from this compound may be more amenable to purification by distillation, a valuable attribute in process development. Furthermore, its favorable pricing (≥98% for ~$11.90) allows for cost-effective parallel synthesis, a key requirement in modern drug discovery.

Process Chemistry and Scale-up Feasibility

For process chemists evaluating the scalability of a synthetic route, the physical property profile of 2-Bromo-5-formylbenzonitrile offers quantitative advantages. Its predicted density of 1.7 g/cm³ and boiling point of 287.4 °C are distinct from those of regioisomeric alternatives, potentially simplifying solvent selection for extraction and crystallization. The compound's well-defined GHS hazard classification (H301+H311+H331) allows for proactive engineering controls and PPE selection during scale-up, a critical factor in industrial safety assessments. These tangible, measurable properties directly inform the technical and economic viability of large-scale production.

Application
Selection Property
Validation Focus
Opioid receptor antagonist pharmacophore synthesis
Sequential orthogonal derivatization (Br for coupling, CHO for amine/hydrazone formation)
Cross-coupling efficiency and aldehyde reactivity in target scaffold assembly
Parallel library synthesis
Cost-effective, high-purity building block with dual reactive handles
Reproducibility of orthogonal derivatization across diverse substrate sets
Process scale-up development
Favorable boiling point relative to regioisomers for distillation-based purification
Distillation protocol optimization; engineering controls for GHS hazard profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-formylbenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.